molecular formula C14H14BrN B3291818 (R)-2-Bromo-N-(1-phenylethyl)-aniline CAS No. 873685-06-4

(R)-2-Bromo-N-(1-phenylethyl)-aniline

Cat. No.: B3291818
CAS No.: 873685-06-4
M. Wt: 276.17 g/mol
InChI Key: LTRJAMPTYSTWNQ-LLVKDONJSA-N
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Description

®-2-Bromo-N-(1-phenylethyl)-aniline is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the second position of the aniline ring and a chiral center at the nitrogen atom bonded to a 1-phenylethyl group. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-N-(1-phenylethyl)-aniline typically involves the bromination of N-(1-phenylethyl)-aniline. One common method is the electrophilic aromatic substitution reaction, where N-(1-phenylethyl)-aniline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position relative to the amino group.

Industrial Production Methods

In an industrial setting, the production of ®-2-Bromo-N-(1-phenylethyl)-aniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-N-(1-phenylethyl)-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-(1-phenylethyl)-aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Bromo-N-(1-phenylethyl)-aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands used in asymmetric catalysis.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying enzyme mechanisms.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Industry: The compound is employed in the production of fine chemicals and as a precursor for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-2-Bromo-N-(1-phenylethyl)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in the compound’s binding affinity and selectivity. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanol: A chiral alcohol with similar structural features but lacks the bromine atom.

    2-Bromoaniline: Contains the bromine atom but lacks the chiral center and the 1-phenylethyl group.

    N-(1-Phenylethyl)-aniline: Similar structure without the bromine atom.

Uniqueness

®-2-Bromo-N-(1-phenylethyl)-aniline is unique due to the combination of the bromine atom and the chiral center, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing selective enzyme inhibitors and chiral catalysts.

Properties

IUPAC Name

2-bromo-N-[(1R)-1-phenylethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRJAMPTYSTWNQ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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